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Compound of Interest

Compound Name: Methyl 2,4,5-trifluorobenzoate

Cat. No.: B1316259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2,4,5-trifluorobenzoate, a key intermediate in various chemical syntheses. The document

details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the predicted and expected quantitative spectroscopic data for

Methyl 2,4,5-trifluorobenzoate.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Protons

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

O-CH₃ ~3.9 Singlet N/A

Ar-H ~7.0 - 7.5 Multiplet

Ar-H ~7.6 - 8.0 Multiplet

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and

general principles of NMR spectroscopy. The aromatic region will show complex splitting

patterns due to fluorine-proton coupling.
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Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Carbon Chemical Shift (δ, ppm)

O-CH₃ ~52

Aromatic C-H ~105 - 120 (d, J(C-F))

Aromatic C-F ~140 - 160 (ddd, J(C-F))

Aromatic C-COOCH₃ ~125 - 135 (m)

C=O ~165

Note: The chemical shifts of the aromatic carbons are significantly influenced by the fluorine

substituents, leading to complex splitting patterns (d = doublet, ddd = doublet of doublet of

doublets, m = multiplet) due to carbon-fluorine coupling.

Table 3: IR Spectroscopic Data (Predicted)
Functional Group Wavenumber (cm⁻¹) Intensity

C=O (Ester) 1720 - 1740 Strong

C-F (Aromatic) 1100 - 1300 Strong

C-O (Ester) 1200 - 1300 Strong

C=C (Aromatic) 1450 - 1600 Medium to Strong

C-H (Aromatic) 3000 - 3100 Medium

C-H (Methyl) 2950 - 3000 Medium

Table 4: Mass Spectrometry Data
Parameter Value

Molecular Formula C₈H₅F₃O₂[1]

Molecular Weight 190.12 g/mol [1]

Exact Mass 190.0242 g/mol

Key Fragmentation Peaks (m/z) 190 (M+), 159 (M+-OCH₃), 131 (M+-COOCH₃)
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Note: Fragmentation patterns are predicted based on the structure of the molecule.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2,4,5-trifluorobenzoate in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the

spectrum.

Data Processing: Process the raw data using appropriate software by applying Fourier

transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,

depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of the empty accessory is recorded first and automatically subtracted from the

sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
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Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC) or liquid

chromatography (LC).

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI). EI is a common method for small, volatile molecules and often

results in significant fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

molecular structure of Methyl 2,4,5-trifluorobenzoate.
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General Workflow for Spectroscopic Analysis
Molecular Structure of Methyl 2,4,5-trifluorobenzoate

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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